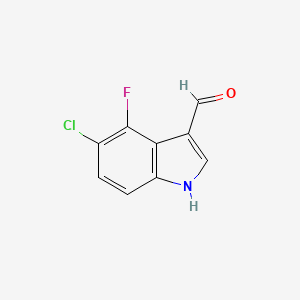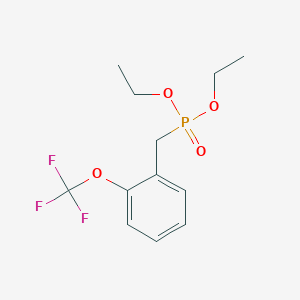
Diethyl 2-(Trifluoromethoxy)benzylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(Trifluoromethoxy)benzylphosphonate is an organophosphorus compound with the molecular formula C12H16F3O4P It is characterized by the presence of a trifluoromethoxy group attached to a benzylphosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-(Trifluoromethoxy)benzylphosphonate can be synthesized through a palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. The reaction typically employs Pd(OAc)2 as the palladium source and Xantphos as the supporting ligand . The reaction conditions involve the use of a base and a suitable solvent, often under microwave irradiation to enhance the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(Trifluoromethoxy)benzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzylphosphonate moiety can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and solvents like dimethylformamide (DMF) or toluene. Microwave irradiation is often employed to accelerate the reactions and improve yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethoxy group.
Applications De Recherche Scientifique
Diethyl 2-(Trifluoromethoxy)benzylphosphonate has several scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential antimicrobial properties, showing activity against certain bacterial strains.
Material Science: It is used in the development of novel materials with specific properties, such as flame retardants and polymer additives.
Mécanisme D'action
The mechanism of action of Diethyl 2-(Trifluoromethoxy)benzylphosphonate involves its interaction with molecular targets, such as enzymes or receptors, depending on its application. In antimicrobial studies, it is believed to interfere with bacterial DNA replication or protein synthesis, leading to bacterial cell death . The exact molecular pathways and targets can vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Benzylphosphonate: Lacks the trifluoromethoxy group and has different reactivity and applications.
Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate: Contains a boronic acid moiety, enhancing its antimicrobial activity.
Uniqueness
Diethyl 2-(Trifluoromethoxy)benzylphosphonate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new antimicrobial agents.
Propriétés
Formule moléculaire |
C12H16F3O4P |
|---|---|
Poids moléculaire |
312.22 g/mol |
Nom IUPAC |
1-(diethoxyphosphorylmethyl)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H16F3O4P/c1-3-17-20(16,18-4-2)9-10-7-5-6-8-11(10)19-12(13,14)15/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
IGPBGGJTMWUJOA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=CC=CC=C1OC(F)(F)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride](/img/structure/B15335233.png)


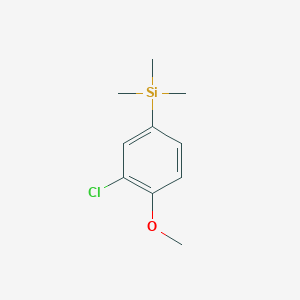
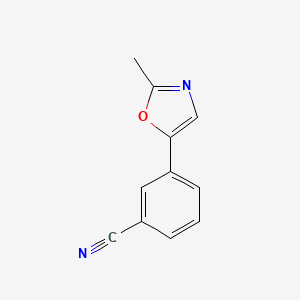
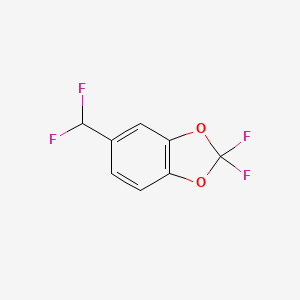
![4-Boc-2-[(2,6-dichloro-4-pyridyl)difluoromethyl]morpholine](/img/structure/B15335289.png)





